molecular formula C17H24N2O2 B15369075 Piperazine, 1-(3-methyl-2-butenyl)-4-(3,4-methylenedioxybenzyl)- CAS No. 55436-39-0

Piperazine, 1-(3-methyl-2-butenyl)-4-(3,4-methylenedioxybenzyl)-

Cat. No.: B15369075
CAS No.: 55436-39-0
M. Wt: 288.4 g/mol
InChI Key: FPRZNKBMDUNEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Piperazine, 1-(3-methyl-2-butenyl)-4-(3,4-methylenedioxybenzyl)- (hereafter referred to as Compound X) is a synthetic piperazine derivative. Its structure features two distinct substituents:

  • A 3-methyl-2-butenyl (prenyl) group at the N1 position, which enhances lipophilicity and may influence metabolic pathways.
  • A 3,4-methylenedioxybenzyl (MDB) group at the N4 position, a moiety commonly associated with serotonin receptor modulation, as seen in MDMA and related compounds .

Properties

CAS No.

55436-39-0

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbut-2-enyl)piperazine

InChI

InChI=1S/C17H24N2O2/c1-14(2)5-6-18-7-9-19(10-8-18)12-15-3-4-16-17(11-15)21-13-20-16/h3-5,11H,6-10,12-13H2,1-2H3

InChI Key

FPRZNKBMDUNEAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Biological Activity

Piperazine, 1-(3-methyl-2-butenyl)-4-(3,4-methylenedioxybenzyl)- (CAS Number: 55436-39-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.385 g/mol
  • Density : Approximately 1.115 g/cm³
  • Boiling Point : 390.719°C at 760 mmHg

Biological Activity Overview

Piperazine derivatives are known for various biological activities, including anticancer effects. The compound has been studied primarily for its role in modulating microtubule dynamics and enhancing the sensitivity of cancer cells to apoptosis.

Research indicates that piperazine derivatives can inhibit microtubule dynamics, which is crucial during cell division. The compound has shown the ability to induce mitotic arrest in colon cancer cells by promoting the formation of multiple microtubule organizing centers, thereby disrupting normal mitotic processes .

Anticancer Activity

In a study focusing on piperazine-based compounds, it was found that certain derivatives significantly increased the sensitivity of colon cancer cells (HT29) to tumor necrosis factor (TNF)-induced apoptosis. The derivative AK301 demonstrated an effective concentration (ED50) of approximately 115 nM for inducing mitotic arrest specifically in cancer cells while showing less effect on normal lung fibroblast cells .

Case Studies

  • Study on Microtubule Dynamics :
    • Objective : To evaluate the effects of piperazine derivatives on microtubule dynamics.
    • Findings : The compound induced mitotic arrest and resulted in altered microtubule organization in HT29 colon cancer cells.
    • : Suggests potential for development as a therapeutic agent targeting microtubule dynamics in cancer treatment .
  • Hybrid Compound Evaluation :
    • Objective : To assess a library of piperazine-nitroimidazole conjugates for anticancer activity.
    • Results : Some compounds exhibited promising cytotoxicity against MCF-7 breast cancer cell lines with IC values significantly lower than standard chemotherapeutics like Doxorubicin.
    • Implication : Highlights the potential of piperazine derivatives in developing new anticancer therapies .

Summary of Findings

The biological activity of Piperazine, 1-(3-methyl-2-butenyl)-4-(3,4-methylenedioxybenzyl)- can be summarized as follows:

Biological ActivityMechanismReference
Induces mitotic arrestAlters microtubule organization
Enhances sensitivity to apoptosisModulates apoptotic pathways
Cytotoxicity against cancer cell linesEffective at low concentrations

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents (N1/N4) Key Functional Groups Receptor Affinity (Inferred)
Compound X 3-methyl-2-butenyl / MDB Prenyl, methylenedioxybenzyl Serotonin (5-HT) receptors
MDBP H / MDB Methylenedioxybenzyl Serotonin (5-HT) receptors
BZP H / Benzyl Benzyl Dopamine reuptake inhibition
TFMPP H / 3-CF3-phenyl Trifluoromethylphenyl Serotonin 5-HT1A/2C receptors
AD-1211 3-methyl-2-butenyl / Complex* Prenyl, hydroxyphenethyl Opioid antagonist

*AD-1211 shares the prenyl group with Compound X but has a distinct phenethyl substituent.

Hepatotoxicity and Cytotoxicity

  • TFMPP is the most cytotoxic piperazine in vitro, inducing cell death in hepatic cell lines (HepaRG, HepG2) at lower concentrations than MDBP or BZP .
  • MDBP upregulates cholesterol biosynthesis enzymes (e.g., HMG-CoA reductase), suggesting a unique mechanism of hepatotoxicity .

Metabolic Pathways

  • MDBP undergoes demethylenation to form 4-hydroxy-3-methoxybenzylpiperazine, followed by glucuronidation/sulfation .
  • TFMPP is metabolized via hydroxylation and N-dealkylation, producing inactive metabolites .

Pharmacological Effects

  • BZP acts as a dopamine reuptake inhibitor, mimicking amphetamine .
  • TFMPP and MDBP primarily target serotonin receptors, contributing to MDMA-like effects in combination .
  • Compound X : The MDB group suggests serotonergic activity, while the prenyl group may alter pharmacokinetics (e.g., increased blood-brain barrier penetration) .

Q & A

Basic: What are the recommended methodologies for synthesizing and structurally characterizing this piperazine derivative?

Answer:
Synthesis typically involves nucleophilic substitution reactions under controlled conditions to avoid hydrolysis or oxidation of sensitive intermediates. For example, sulfonylation or alkylation of the piperazine core can introduce the 3-methyl-2-butenyl and methylenedioxybenzyl moieties . Structural characterization requires X-ray crystallography to resolve steric interactions and confirm 3D conformation, complemented by computational modeling (e.g., DFT or molecular dynamics) to assess electronic properties and stability .

Basic: How can researchers validate the purity and stability of this compound during synthesis?

Answer:
Use HPLC-MS for purity assessment, focusing on detecting byproducts from incomplete alkylation or sulfonylation. Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by NMR spectroscopy to monitor structural integrity. For example, the methylenedioxybenzyl group may degrade under acidic conditions, requiring pH-controlled environments during synthesis .

Advanced: What in vitro models are suitable for evaluating hepatotoxicity, and how do results translate to human relevance?

Answer:
Primary rat hepatocytes and human hepatic cell lines (e.g., HepG2) are standard models. Dose-response studies should measure mitochondrial dysfunction (via ATP depletion assays) and oxidative stress markers (e.g., glutathione depletion). Note that phenylpiperazines like this compound show species-specific metabolic differences; human hepatocytes may better predict clinical hepatotoxicity due to cytochrome P450 variability .

Advanced: What neuropharmacological mechanisms should be prioritized for studying this compound’s effects?

Answer:
Focus on sigma-1 receptor agonism , which modulates acetylcholine (ACh) release in the prefrontal cortex, as demonstrated in rat microdialysis studies . Additionally, evaluate interactions with dopamine D3 receptors , given structural similarities to other piperazine derivatives that alter dopaminergic signaling . Use radioligand binding assays to quantify affinity and in vivo microdialysis to monitor neurotransmitter dynamics.

Advanced: How can researchers reconcile conflicting data on therapeutic potential versus abuse liability?

Answer:
Contradictions arise from differing study endpoints:

  • Therapeutic potential : Preclinical models (e.g., Parkinson’s disease) highlight sigma-1 receptor-mediated neuroprotection and ACh modulation .
  • Abuse liability : Behavioral assays (e.g., conditioned place preference in rodents) and comparisons to structurally related psychoactive piperazines (e.g., BZP, TFMPP) suggest stimulant-like effects .
    Resolution : Conduct dose-ranging studies to distinguish therapeutic windows from addictive thresholds and use PET imaging to map receptor occupancy in vivo.

Advanced: What analytical strategies are recommended for identifying metabolites in pharmacokinetic studies?

Answer:
Employ high-resolution LC-QTOF-MS to detect phase I (oxidative) and phase II (glucuronidation) metabolites. For example, the 3-methyl-2-butenyl side chain may undergo hydroxylation, while the methylenedioxybenzyl group is prone to demethylenation. Cross-validate findings with stable isotope labeling and compare to databases of known piperazine metabolites .

Advanced: How can computational modeling optimize this compound’s selectivity for target receptors?

Answer:
Use molecular docking (e.g., AutoDock Vina) to predict binding poses at sigma-1 or dopamine receptors. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability over time. For example, the methylenedioxybenzyl group’s electron-rich aromatic system may enhance sigma-1 binding, while the 3-methyl-2-butenyl chain could reduce off-target interactions via steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.